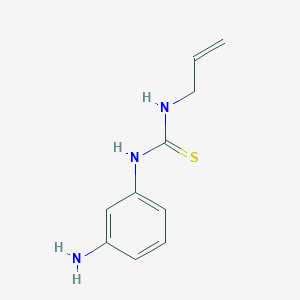

N-allyl-N'-(3-aminophenyl)thiourea

Description

N-Allyl-N'-(3-aminophenyl)thiourea is a thiourea derivative characterized by an allyl group attached to one nitrogen and a 3-aminophenyl group attached to the other nitrogen of the thiourea core. Thioureas are sulfur-containing analogs of urea, known for their diverse pharmacological activities, including anticancer, antiviral, and antimicrobial properties .

Properties

IUPAC Name |

1-(3-aminophenyl)-3-prop-2-enylthiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3S/c1-2-6-12-10(14)13-9-5-3-4-8(11)7-9/h2-5,7H,1,6,11H2,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWKFPIGVGLBKTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=S)NC1=CC=CC(=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>31.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24783942 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Comparison with Similar Compounds

Comparison with Structurally Similar Thiourea Derivatives

Structural and Electronic Comparisons

Thiourea derivatives exhibit varied biological activities depending on substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Properties

Key Observations:

- Electronic Effects: The 3-aminophenyl group in the target compound donates electrons via its amino group, contrasting with electron-withdrawing groups (e.g., nitro in or chloro in ), which may reduce reactivity toward electrophilic targets.

Anticancer Potential :

- EGFR Inhibition: N-Benzoyl-N'-phenylthiourea derivatives (e.g., from ) inhibit EGFR tyrosine kinase, a key target in cancer therapy. The allyl and aminophenyl groups in the target compound may similarly interact with EGFR’s ATP-binding pocket, though steric effects from the allyl group could modulate efficacy .

- Anti-Amoebic Activity: Amino acid-functionalized thioureas (M1, M2 in ) show enhanced activity against Acanthamoeba due to hydrophilic moieties. The 3-aminophenyl group in the target compound may mimic this behavior, facilitating interactions with transport proteins .

Analgesic and Catalytic Properties :

- Analgesic Potential: N-Allyl-N-(benzoylcarbamothioyl)benzamide () was studied for analgesia via molecular docking. The target compound’s allyl and aminophenyl groups may similarly interact with pain receptors like COX-2 .

- Catalytic Activity: Sulfonaryl thioureas () show catalytic efficiency in organic reactions. The amino group in the target compound could act as a hydrogen-bond donor, enhancing catalytic properties in asymmetric synthesis .

Physicochemical and Crystallographic Insights

- Hydrogen Bonding: N-(2-Chlorobenzoyl)-3-(2-trifluoromethylphenyl)thiourea () forms intramolecular N–H⋯O bonds and intermolecular N–H⋯S interactions, stabilizing its crystal structure. The target compound’s amino group may similarly participate in hydrogen bonding, affecting solubility and crystallinity .

- Thermal Stability : Trifluoromethyl groups (as in ) enhance thermal stability. The allyl group in the target compound may reduce melting points compared to bulkier substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.